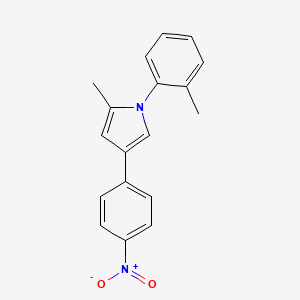
2-Methyl-1-(2-methylphenyl)-4-(4-nitrophenyl)-1H-pyrrole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methyl-4-(4-nitrophenyl)-1-(o-tolyl)-1H-pyrrole is an organic compound belonging to the pyrrole family. Pyrroles are heterocyclic aromatic organic compounds, characterized by a five-membered ring structure containing one nitrogen atom. This specific compound features a methyl group at the second position, a nitrophenyl group at the fourth position, and an o-tolyl group at the first position of the pyrrole ring. The presence of these substituents imparts unique chemical and physical properties to the compound.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-4-(4-nitrophenyl)-1-(o-tolyl)-1H-pyrrole typically involves multi-step organic reactions. One common method is the Paal-Knorr synthesis, which involves the cyclization of a 1,4-dicarbonyl compound in the presence of ammonia or a primary amine. For this compound, the starting materials would include a 1,4-dicarbonyl compound with appropriate substituents to introduce the methyl, nitrophenyl, and o-tolyl groups.
Industrial Production Methods
In an industrial setting, the synthesis of 2-Methyl-4-(4-nitrophenyl)-1-(o-tolyl)-1H-pyrrole may involve optimized reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction. The process would also involve purification steps such as recrystallization or chromatography to isolate the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
2-Methyl-4-(4-nitrophenyl)-1-(o-tolyl)-1H-pyrrole can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitrophenyl group can be reduced to an amino group under suitable conditions.
Substitution: Electrophilic substitution reactions can occur at the pyrrole ring, particularly at the positions ortho and para to the nitrogen atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst like palladium on carbon (Pd/C) are used.
Substitution: Electrophilic reagents such as halogens (e.g., bromine, chlorine) or nitronium ions (NO₂⁺) can be used for substitution reactions.
Major Products
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of halogenated or nitrated pyrrole derivatives.
Applications De Recherche Scientifique
2-Methyl-4-(4-nitrophenyl)-1-(o-tolyl)-1H-pyrrole has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 2-Methyl-4-(4-nitrophenyl)-1-(o-tolyl)-1H-pyrrole depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to various biochemical effects. The nitrophenyl group can undergo redox reactions, which may contribute to its biological activity. The pyrrole ring can also participate in interactions with biomolecules, influencing the compound’s overall effect.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Methyl-4-phenyl-1H-pyrrole: Lacks the nitrophenyl and o-tolyl groups, resulting in different chemical properties.
4-(4-Nitrophenyl)-1H-pyrrole: Lacks the methyl and o-tolyl groups, leading to variations in reactivity and applications.
1-(o-Tolyl)-1H-pyrrole: Lacks the methyl and nitrophenyl groups, affecting its chemical behavior.
Uniqueness
2-Methyl-4-(4-nitrophenyl)-1-(o-tolyl)-1H-pyrrole is unique due to the combination of its substituents, which impart distinct chemical and physical properties. The presence of the nitrophenyl group enhances its potential for redox reactions, while the o-tolyl group influences its steric and electronic characteristics. This combination makes it a valuable compound for various research and industrial applications.
Propriétés
Numéro CAS |
88502-76-5 |
|---|---|
Formule moléculaire |
C18H16N2O2 |
Poids moléculaire |
292.3 g/mol |
Nom IUPAC |
2-methyl-1-(2-methylphenyl)-4-(4-nitrophenyl)pyrrole |
InChI |
InChI=1S/C18H16N2O2/c1-13-5-3-4-6-18(13)19-12-16(11-14(19)2)15-7-9-17(10-8-15)20(21)22/h3-12H,1-2H3 |
Clé InChI |
WMANNGINMSLPKT-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=CC=C1N2C=C(C=C2C)C3=CC=C(C=C3)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


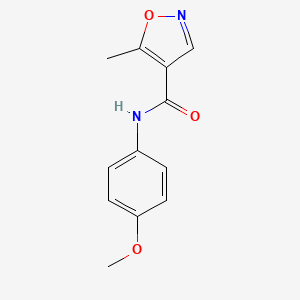
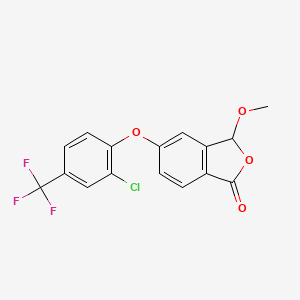
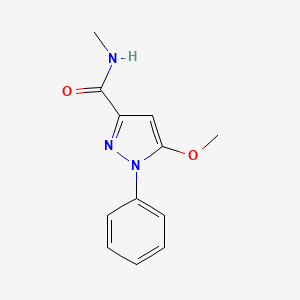
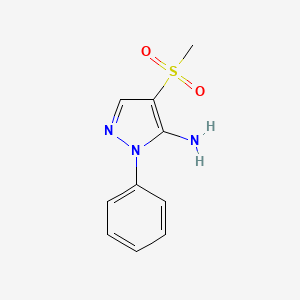
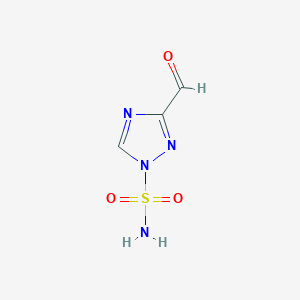
![6-oxaheptacyclo[13.10.2.02,10.04,8.012,26.016,21.023,27]heptacosa-1(25),2,4(8),9,12(26),13,15(27),16,18,20,23-undecaene-5,7,11,22-tetrone](/img/structure/B12880185.png)
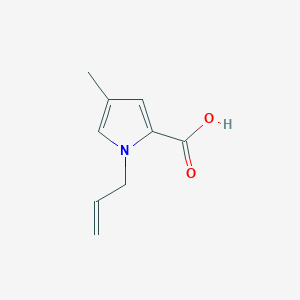
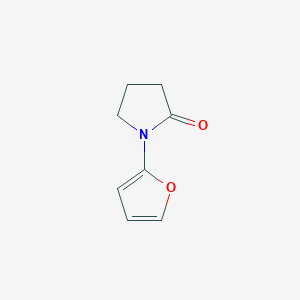
![2,6-Dimethoxy-N-[3-(2-methylbutan-2-yl)-1,2-oxazol-5-yl]benzamide](/img/structure/B12880202.png)
![[(1R,2R)-2-azanidylcyclohexyl]azanide;2-[(2-methoxyacetyl)amino]propanedioate;platinum(4+)](/img/structure/B12880212.png)
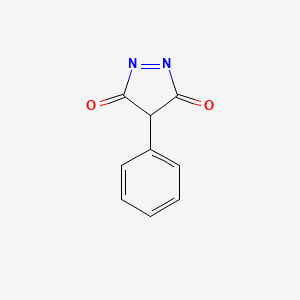
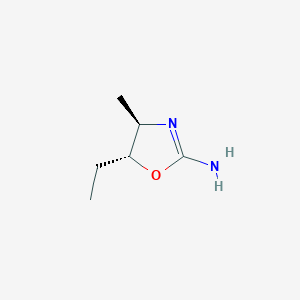

![3-(p-Tolyl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole](/img/structure/B12880245.png)
